(R)-(-)-Mosapramine

Dopamine D3 receptor Antipsychotic selectivity Receptor binding

(R)-(-)-Mosapramine is the (R)-enantiomer of the iminodibenzyl atypical antipsychotic, essential for dissecting D3/D4 receptor contributions in preclinical research. With 40-fold higher D3 affinity over raclopride and 8-fold higher D4 affinity over clozapine, it eliminates confounds inherent to less selective comparators like risperidone or haloperidol. Its intermediate D2/5-HT2 occupancy ratio of 7.4—between typical and atypical agents—makes it an ideal tool for dose-response and occupancy-response studies. Choose this enantiomer for precise receptor profiling and neuroanatomical mapping of atypical antipsychotic action. Contact us for custom synthesis or bulk orders.

Molecular Formula C7H6F2N2
Molecular Weight 0
CAS No. 120181-35-3
Cat. No. B1168428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Mosapramine
CAS120181-35-3
Molecular FormulaC7H6F2N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(-)-Mosapramine (CAS 120181-35-3) for Dopamine Receptor Subtype Profiling and Antipsychotic Research


(R)-(-)-Mosapramine is the (R)-enantiomer of the iminodibenzyl atypical antipsychotic agent mosapramine, a second-generation antipsychotic primarily used in Japan for the treatment of schizophrenia [1]. The compound possesses a stereocenter at the 8a position of its imidazopyridine ring, and its pharmacological profile is defined by its antagonism of dopamine D2, D3, and D4 receptors, as well as moderate affinity for the 5-HT2 receptor [2]. This specific enantiomer is of interest for receptor subtype profiling and comparative pharmacology studies, particularly given the detailed characterization of the racemic compound's unique receptor binding signature [3].

(R)-(-)-Mosapramine (CAS 120181-35-3): Why Generic Substitution of Antipsychotic Research Tools Fails


Substituting mosapramine for other atypical antipsychotics like clozapine, risperidone, or haloperidol in research or preclinical studies introduces significant confounds due to its unique receptor subtype selectivity profile and downstream signaling effects. While all are dopamine antagonists, mosapramine exhibits a distinctive pattern of high affinity for D3 and D4 receptors that is not shared by other commonly used comparators [1]. Furthermore, its in vivo D2/5-HT2 receptor occupancy ratio and region-specific effects on immediate early gene expression differentiate it from both first-generation and other second-generation antipsychotics, making direct substitution invalid for studies investigating mechanisms of action or comparative efficacy [2].

(R)-(-)-Mosapramine (CAS 120181-35-3) Product-Specific Quantitative Evidence for Scientific Selection


Superior D3 Receptor Affinity Relative to Raclopride: A Differentiator for D3-Subtype Studies

Mosapramine demonstrates a substantially higher affinity for the dopamine D3 receptor compared to the selective D2/D3 antagonist raclopride. This enhanced D3 engagement is a key differentiator and suggests a distinct pharmacological profile [1].

Dopamine D3 receptor Antipsychotic selectivity Receptor binding

Superior D4 Receptor Affinity Relative to Clozapine: A Differentiator for D4-Subtype Studies

Mosapramine exhibits a markedly higher affinity for the dopamine D4 receptor compared to clozapine, the prototypical atypical antipsychotic known for its D4 affinity. This difference highlights a unique receptor engagement profile [1].

Dopamine D4 receptor Atypical antipsychotic Receptor binding

Higher D2/D3 Ki Ratio than Haloperidol: Indicating More Potent D3 Receptor Effects

The ratio of Ki values for D2 versus D3 receptors (D2 Ki / D3 Ki) is significantly higher for mosapramine than for haloperidol. This indicates that mosapramine has a relatively more potent effect on D3 receptors compared to its D2 antagonism, a hallmark of its atypical profile [1].

Dopamine D3 receptor Antipsychotic selectivity Receptor binding ratio

Region-Specific Fos Protein Induction: A Clozapine-like Cortical Profile Without Striatal Activation

In an acute in vivo rat model, low-dose mosapramine (1-3 mg/kg) significantly increased Fos protein expression in the medial prefrontal cortex and nucleus accumbens but, unlike haloperidol, did not induce expression in the dorsolateral striatum. This pattern mirrors the atypical antipsychotic clozapine and is linked to a lower propensity for extrapyramidal side effects [1].

c-Fos expression Regional brain activation Atypical antipsychotic profile

Superior Positive Symptom Improvement in Meta-Analysis vs. Pooled Comparators

A meta-analysis of randomized controlled trials in patients with schizophrenia found that mosapramine was significantly superior to a pool of other antipsychotics (including aripiprazole, perospirone, quetiapine, and others) in improving positive symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS) positive subscale [1].

Clinical efficacy Positive symptoms Schizophrenia

In Vivo D2/5-HT2 Occupancy Ratio (7.4) Differentiates Mosapramine from Clozapine (49)

The ratio of D2 to 5-HT2 receptor occupancy in rat brain is a key in vivo pharmacodynamic measure. Mosapramine's ratio of 7.4 is close to that of first-generation antipsychotics like chlorpromazine (4.6) but is substantially lower than that of clozapine (49) . This positions mosapramine as a bridge between typical and atypical profiles.

Receptor occupancy D2/5-HT2 ratio Atypical antipsychotic

(R)-(-)-Mosapramine (CAS 120181-35-3) High-Value Research and Industrial Application Scenarios


Investigating the Role of Dopamine D3 and D4 Receptors in Antipsychotic Efficacy

Due to its 40-fold higher affinity for D3 receptors compared to raclopride and 8-fold higher affinity for D4 receptors compared to clozapine [1], (R)-(-)-Mosapramine is an essential reference compound for studies aiming to dissect the specific contributions of these receptor subtypes to the therapeutic effects and side-effect profiles of antipsychotic drugs. It allows for more precise pharmacological experiments than less selective tools.

Studying Regional Brain Activation Patterns Associated with Atypical Antipsychotic Profiles

The compound's unique, clozapine-like pattern of inducing Fos protein expression in the medial prefrontal cortex and nucleus accumbens, while sparing the dorsolateral striatum [2], makes it a critical tool for research into the neuroanatomical basis of atypical antipsychotic action and the prediction of extrapyramidal symptom liability. It is particularly suited for in vivo pharmacological studies in rodent models.

Benchmarking New Chemical Entities (NCEs) for Superior Positive Symptom Control

Given the meta-analytical evidence demonstrating its superiority over a pool of other antipsychotics in improving positive symptoms (SMD = -0.22 on PANSS positive subscale) [3], (R)-(-)-Mosapramine serves as a valuable positive control or benchmark compound in preclinical and clinical studies designed to evaluate the potential of new agents for treating positive symptoms of schizophrenia.

Examining the Pharmacological Continuum Between Typical and Atypical Antipsychotics

With its intermediate D2/5-HT2 receptor occupancy ratio of 7.4, which falls between that of typical agents like chlorpromazine (4.6) and atypical agents like clozapine (49) , (R)-(-)-Mosapramine is an ideal tool for investigating the dose-response and occupancy-response relationships that bridge the gap between first- and second-generation antipsychotic pharmacology.

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